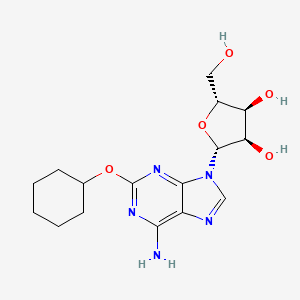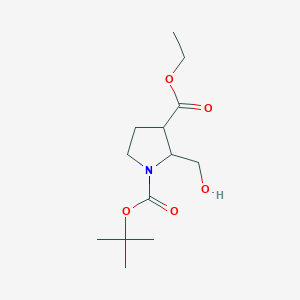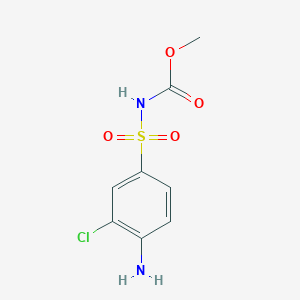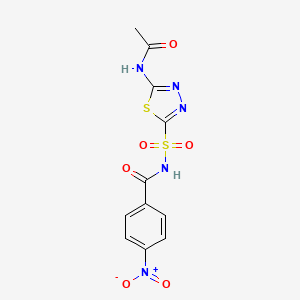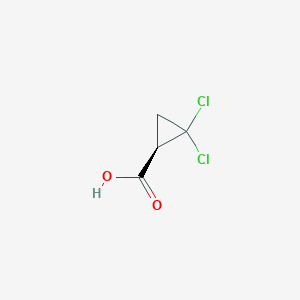
(R)-2,2-Dichlorocyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2,2-Dichlorocyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with two chlorine atoms attached to the second carbon and a carboxylic acid group attached to the first carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2-Dichlorocyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of dichlorocarbene with an appropriate alkene, followed by the introduction of the carboxylic acid group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the formation of the desired cyclopropane ring.
Industrial Production Methods
Industrial production of ®-2,2-Dichlorocyclopropane-1-carboxylic acid may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-2,2-Dichlorocyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes.
Applications De Recherche Scientifique
®-2,2-Dichlorocyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activity and can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which ®-2,2-Dichlorocyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the chlorine atoms and the carboxylic acid group. In biological systems, it may interact with enzymes or receptors, affecting metabolic pathways or cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dichlorocyclopropane-1-carboxylic acid: The non-chiral version of the compound.
2,2-Dibromocyclopropane-1-carboxylic acid: Similar structure but with bromine atoms instead of chlorine.
Cyclopropane-1-carboxylic acid: Lacks the halogen substituents.
Uniqueness
®-2,2-Dichlorocyclopropane-1-carboxylic acid is unique due to its chiral nature and the presence of two chlorine atoms, which significantly influence its chemical reactivity and potential applications. The chiral center allows for enantioselective reactions, making it valuable in asymmetric synthesis and the study of chiral interactions in biological systems.
Propriétés
Formule moléculaire |
C4H4Cl2O2 |
|---|---|
Poids moléculaire |
154.98 g/mol |
Nom IUPAC |
(1R)-2,2-dichlorocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C4H4Cl2O2/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H,7,8)/t2-/m1/s1 |
Clé InChI |
GVGFEJPTKINGLP-UWTATZPHSA-N |
SMILES isomérique |
C1[C@@H](C1(Cl)Cl)C(=O)O |
SMILES canonique |
C1C(C1(Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (S)-8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12942238.png)
![2-Bromo-4-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12942240.png)


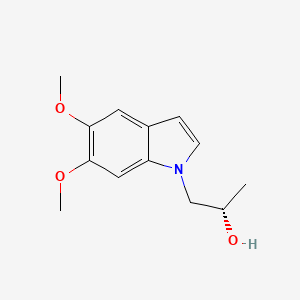
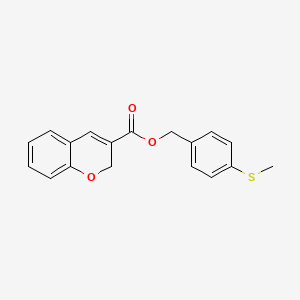
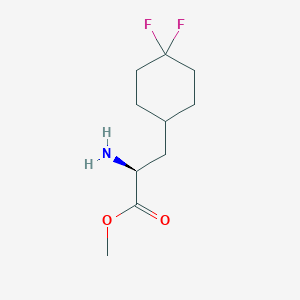
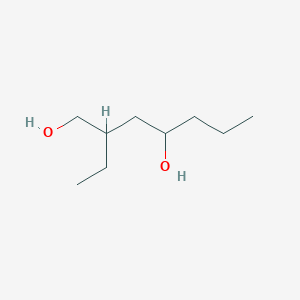
![13-hydroxy-10,16-bis(2-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12942264.png)
